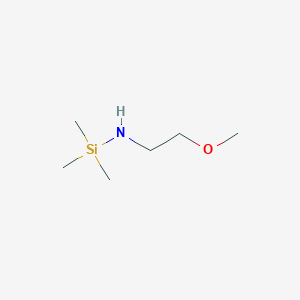
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is a chemical compound with the molecular formula C6H17NOSi It is characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 2-methoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反应分析
Types of Reactions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted silanes.
科学研究应用
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions can influence the physical and chemical properties of the target molecules, leading to desired modifications.
相似化合物的比较
Similar Compounds
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: This compound shares the 2-methoxyethyl group but differs in its ammonium structure and counterion.
N,N-Bis(2-methoxyethyl)aminosulfur trifluoride:
Uniqueness
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is unique due to its combination of a silane group with a 2-methoxyethyl substituent. This structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and materials science.
属性
CAS 编号 |
213669-58-0 |
|---|---|
分子式 |
C6H17NOSi |
分子量 |
147.29 g/mol |
IUPAC 名称 |
2-methoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-8-6-5-7-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI 键 |
UXXIAOKRNJVSEW-UHFFFAOYSA-N |
规范 SMILES |
COCCN[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrido[3,2-D][1,3]oxazepine](/img/structure/B14238016.png)
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
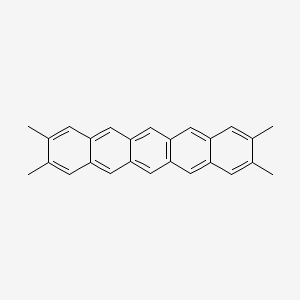
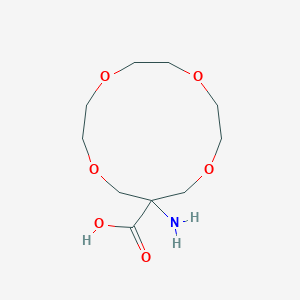
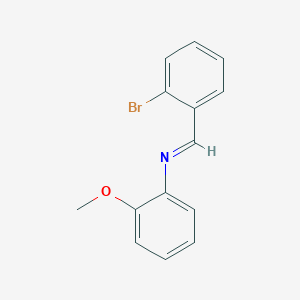
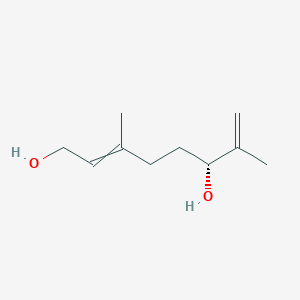
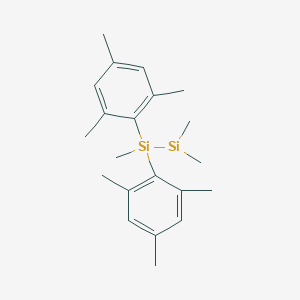
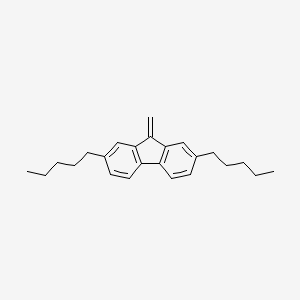
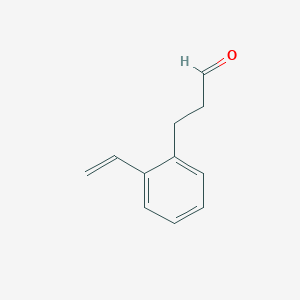

![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)


